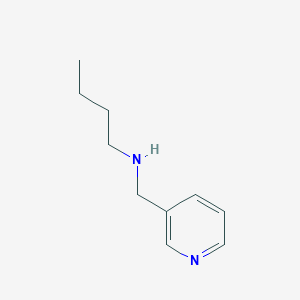

N-(pyridin-3-ylmethyl)butan-1-amine

Description

N-(pyridin-3-ylmethyl)butan-1-amine, with the chemical formula C10H16N2, is a secondary amine featuring a pyridine (B92270) ring linked to a butylamine (B146782) chain via a methylene (B1212753) bridge. ontosight.ai This structure imparts a unique combination of properties, making it a compound of interest in medicinal chemistry and organic synthesis.

The synthesis of this compound can be achieved through a two-step process involving the condensation of 1-butanamine with 3-pyridinecarboxaldehyde (B140518) to form an imine, which is then reduced. An alternative method is reductive amination, where an aldehyde or ketone is treated with an amine in the presence of a reducing agent. openstax.org

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 164.25 g/mol |

| Boiling Point (predicted) | 254.8 ± 15.0°C |

| Density (predicted) | 0.944 ± 0.06 g/cm³ |

| pKa (amine proton) | 8.73 ± 0.20 |

| Solubility | Miscible in polar solvents like ethanol (B145695) and DMF |

This data is compiled from predicted values.

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-3-6-11-8-10-5-4-7-12-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXAXLILGBPMJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405990 | |

| Record name | N-(pyridin-3-ylmethyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20173-12-0 | |

| Record name | N-Butyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20173-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(pyridin-3-ylmethyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Pyridin 3 Ylmethyl Butan 1 Amine and Its Analogues

Established Synthetic Pathways for Pyridinylmethylamines

Traditional methods for the synthesis of pyridinylmethylamines, including N-(pyridin-3-ylmethyl)butan-1-amine, primarily rely on two robust strategies: reductive amination and nucleophilic substitution. These pathways offer reliable access to the target compounds from readily available starting materials.

Reductive Amination Strategies

Reductive amination is a widely employed method for the formation of amines from carbonyl compounds. mdpi.comresearchgate.netnih.gov In the context of this compound synthesis, this typically involves the reaction of pyridine-3-carbaldehyde with butan-1-amine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of selectivity and reaction conditions.

Commonly used reducing agents include sodium borohydride (NaBH₄), sodium cyanoboorohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). researchgate.net The choice of reducing agent can be critical to avoid side reactions and ensure high yields. For instance, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of aldehydes. researchgate.net

The general reaction scheme is as follows:

Pyridine-3-carbaldehyde + Butan-1-amine → [Imine Intermediate] → this compound

Table 1: Representative Reductive Amination Conditions

| Aldehyde | Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pyridine-3-carbaldehyde | Butan-1-amine | NaBH(OAc)₃ | Dichloromethane (B109758) | Room Temperature | 85-95 |

| Pyridine-3-carbaldehyde | Butan-1-amine | NaBH₃CN | Methanol (B129727) | Room Temperature | 80-90 |

| Pyridine-3-carbaldehyde | Butan-1-amine | H₂/Pd-C | Ethanol (B145695) | 25-50 | 75-90 |

This table presents typical conditions and yields for the reductive amination reaction to form this compound based on established literature for similar substrates.

Nucleophilic Substitution Approaches

Nucleophilic substitution provides another direct route to this compound. This approach typically involves the reaction of a 3-(halomethyl)pyridine, such as 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine, with butan-1-amine. nih.gov In this Sₙ2 reaction, the amino group of butan-1-amine acts as a nucleophile, displacing the halide from the pyridinylmethyl substrate.

The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) often being effective.

The general reaction scheme is as follows:

3-(Halomethyl)pyridine + Butan-1-amine → this compound + HX

Table 2: Nucleophilic Substitution Conditions

| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 3-(Chloromethyl)pyridine | Butan-1-amine | K₂CO₃ | Acetonitrile | 60-80 | 70-85 |

| 3-(Bromomethyl)pyridine | Butan-1-amine | Et₃N | DMF | Room Temperature - 50 | 75-90 |

This table illustrates representative conditions and yields for the synthesis of this compound via nucleophilic substitution, based on general principles and literature for analogous reactions.

Advanced and Catalytic Synthesis of this compound Derivatives

Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of C-N bonds, which can be applied to the synthesis of this compound and its derivatives. These advanced techniques often employ transition metal catalysts, enabling reactions under milder conditions with greater functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation (e.g., Palladium-Catalyzed Amination, Iridium Catalysis)

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, has become a cornerstone of C-N bond formation. rsc.org This methodology could be adapted for the synthesis of this compound, for example, by coupling 3-halopyridine with N-butylamine. The success of these reactions is highly dependent on the choice of palladium precursor, ligand, and base.

Iridium catalysts have also emerged as powerful tools in amine synthesis. Iridium complexes can catalyze the N-alkylation of amines with alcohols through a "hydrogen borrowing" mechanism, which is an environmentally friendly process as water is the only byproduct. In this context, pyridine-3-ylmethanol could be reacted with butan-1-amine in the presence of an iridium catalyst to yield the target compound.

Table 3: Transition Metal-Catalyzed Synthesis Approaches

| Catalyst System | Reactant 1 | Reactant 2 | Reaction Type |

|---|---|---|---|

| Pd₂(dba)₃ / Ligand | 3-Bromopyridine | Butan-1-amine | Buchwald-Hartwig Amination |

This table outlines potential transition metal-catalyzed routes to this compound.

Selective Functionalization Reactions for Amine Derivatives

The selective functionalization of the pyridine (B92270) ring or the amine side chain of this compound allows for the synthesis of a diverse range of analogues. The pyridine moiety is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly if activated. Conversely, electrophilic aromatic substitution is more challenging but can be achieved under specific conditions.

The secondary amine group can be further functionalized through reactions such as acylation, alkylation, or sulfonylation to introduce a variety of substituents. Moreover, the C-H bonds adjacent to the nitrogen atom can be targeted for functionalization using transition metal catalysis, offering a direct route to more complex structures.

Stereoselective Synthesis and Chiral Resolution of Pyridine Amine Analogues

The introduction of chirality into molecules is of paramount importance in drug discovery and development. For analogues of this compound where a stereocenter is present, for example, at the carbon atom linking the pyridine ring and the nitrogen, stereoselective synthesis is highly desirable.

Asymmetric synthesis of chiral pyridinylmethylamines can be achieved through several strategies. One approach is the asymmetric reduction of a prochiral imine precursor using a chiral reducing agent or a catalyst with a chiral ligand. For instance, the imine formed from a substituted pyridine-3-carbaldehyde and an amine could be reduced enantioselectively.

Another strategy involves the kinetic resolution of a racemic mixture of the amine. This can be accomplished using chiral acids to form diastereomeric salts that can be separated by crystallization, or through enzyme-catalyzed reactions that selectively transform one enantiomer.

Table 4: Approaches to Stereoselective Synthesis

| Method | Description | Key Reagents/Catalysts |

|---|---|---|

| Asymmetric Reduction | Enantioselective reduction of a prochiral imine. | Chiral boranes, Chiral metal-ligand complexes (e.g., Rh, Ir, Ru with chiral phosphines) |

This table summarizes common strategies for the stereoselective synthesis and resolution of chiral pyridine amine analogues.

State of the Art Analytical and Characterization Techniques for N Pyridin 3 Ylmethyl Butan 1 Amine

Spectroscopic Characterization for Structural Elucidationontosight.ai

Spectroscopic techniques are indispensable for determining the molecular structure of N-(pyridin-3-ylmethyl)butan-1-amine. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Spectroscopy (IR), and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)ontosight.ai

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra offer distinct signals that correspond to the unique chemical environments of the nuclei within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals are observed for the pyridine (B92270) ring protons, the methylene (B1212753) linker, and the butyl chain. A multiplet for the pyridine protons typically appears between δ 7.32 and 8.45 ppm. The methylene linker (N-CH₂-Py) presents as a singlet around δ 3.78 ppm. The butyl chain protons are observed as a triplet for the terminal methyl group (CH₃) at approximately δ 0.88 ppm, a quintet for the adjacent methylene group (CH₂) around δ 1.52 ppm, and a triplet for the methylene group bonded to the nitrogen (N-CH₂) at about δ 2.56 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The pyridine ring carbons resonate in the aromatic region, with signals at approximately δ 123.5 (C-5), δ 136.9 (C-4), and δ 149.9 (C-6). The aliphatic carbons of the butyl group and the methylene linker show signals at around δ 26.3 (CH₂), δ 31.5 (CH₂), and δ 46.7 (N-CH₂).

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Technique | Assignment | Chemical Shift (δ ppm) |

|---|---|---|

| ¹H NMR | Pyridine protons (H-4, H-5, H-6) | 7.32-8.45 (m) |

| Methylene linker (N-CH₂-Py) | 3.78 (s) | |

| Butyl chain (N-CH₂) | 2.56 (t) | |

| Butyl chain (CH₂) | 1.52 (q) | |

| Butyl chain (CH₃) | 0.88 (t) | |

| ¹³C NMR | Pyridine carbon (C-6) | 149.9 |

| Pyridine carbon (C-4) | 136.9 | |

| Pyridine carbon (C-5) | 123.5 | |

| Methylene linker/Butyl chain (N-CH₂) | 46.7 | |

| Butyl chain (CH₂) | 31.5 | |

| Butyl chain (CH₂) | 26.3 |

Data sourced from reference . s = singlet, t = triplet, q = quintet, m = multiplet.

Vibrational Spectroscopy (IR)ontosight.ai

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands. A notable feature is the N-H stretch of the secondary amine, which appears in the region of 3300–3400 cm⁻¹. The aromatic C=C stretching vibrations of the pyridine ring are observed around 1598 cm⁻¹. Additionally, a C-N stretching vibration can be identified at approximately 1215 cm⁻¹.

Table 2: Key IR Absorptions for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (secondary amine) | 3300–3400 |

| Aromatic C=C Stretch (pyridine ring) | 1598 |

| C-N Stretch | 1215 |

Data sourced from reference .

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)ontosight.ai

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₆N₂), the molecular weight is 164.25 g/mol . In mass spectrometry, the molecular ion peak (M⁺) is observed at an m/z of 164. High-resolution mass spectrometry would provide a more precise mass measurement, confirming the molecular formula. Common fragmentation patterns include the loss of the butyl group, resulting in a fragment ion at m/z 107, and the formation of the pyridylmethyl ion at m/z 93.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z | Description |

|---|---|---|

| [M]⁺ | 164 | Molecular Ion |

| [M–C₄H₉]⁺ | 107 | Loss of butyl group |

| [C₆H₆N]⁺ | 93 | Pyridylmethyl ion |

Data sourced from reference .

Chromatographic Separation Methodologiesontosight.ainih.gov

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantificationresearchgate.netsielc.com

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and for its quantification in various samples. researchgate.net A typical HPLC system for a compound of this nature would utilize a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a buffer like sulfuric acid to ensure consistent ionization and peak shape. sielc.com Detection is commonly achieved using a UV detector, set to a wavelength where the pyridine ring exhibits strong absorbance, for instance, around 260 nm. sielc.com

Enantioselective HPLC for Chiral Amine Analysisnih.gov

This compound is a chiral molecule and therefore exists as a pair of enantiomers. The separation of these enantiomers is crucial in pharmaceutical contexts, as different enantiomers can exhibit distinct biological activities. Enantioselective HPLC is the most effective technique for this purpose. yakhak.org This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. yakhak.org

For chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralpak® and Chiralcel® columns), are widely and successfully used. yakhak.orgnih.gov The separation mechanism often involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric effects between the analyte and the chiral selector on the CSP. nih.gov Another approach involves the use of crown ether-based CSPs, which can form complexes with the protonated amine, allowing for enantiomeric discrimination. nih.gov The mobile phase in enantioselective HPLC is typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), though reversed-phase conditions can also be applied. nih.gov The development of an efficient chiral HPLC method allows for the determination of enantiomeric purity and the isolation of individual enantiomers. yakhak.org

Gas Chromatography (GC) for Volatile Samples

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. However, the analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and adsorption on standard GC columns. bre.comlabrulez.com

To overcome these issues, several strategies are employed. The use of deactivated columns is crucial to minimize interactions between the amine and the stationary phase. labrulez.com Deactivation is often achieved by treating the column with a basic solution, such as potassium hydroxide (B78521) (KOH), or by using specialized columns with a basic stationary phase. labrulez.com Another approach involves the derivatization of the amine to form less polar and more volatile compounds, which can improve chromatographic performance. researchgate.netresearchgate.net

For the analysis of this compound, a typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for its sensitivity to organic compounds. When coupled with a mass spectrometer (GC-MS), it allows for the definitive identification of the compound based on its mass spectrum. researchgate.netnih.gov The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 1: Typical GC-MS Parameters for Amine Analysis

| Parameter | Value |

| Column | DB-5MS (5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Initial Oven Temperature | 40-60°C |

| Temperature Ramp | 2-10°C/min |

| Final Oven Temperature | 280°C |

| Injection Port Temperature | 200-260°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

This table presents a general set of parameters that may be adapted for the specific analysis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid monitoring of chemical reactions and for screening purposes due to its simplicity, speed, and low cost. researchgate.net For the synthesis of this compound, TLC can be used to follow the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.

A typical TLC setup for this compound would involve a silica (B1680970) gel plate as the stationary phase and a solvent system (mobile phase) composed of a mixture of a non-polar solvent like hexane or dichloromethane (B109758) and a polar solvent such as ethyl acetate (B1210297) or methanol. rsc.org The addition of a small amount of a basic modifier, like triethylamine (B128534), to the mobile phase is often necessary to prevent the streaking of the amine spot, which is caused by strong interactions with the acidic silica gel. rsc.org

Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) due to the UV-active pyridine ring. Alternatively, staining with a chromogenic reagent that reacts with amines, such as ninhydrin (B49086) or a cinnamaldehyde-based reagent, can be used to visualize the compound. researchgate.netnih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under specific TLC conditions and can be used for its preliminary identification.

Column Chromatography for Purification

Following synthesis, this compound is often purified using column chromatography, a technique that allows for the separation of the desired compound from unreacted starting materials and byproducts. rsc.org Similar to TLC, silica gel is the most commonly used stationary phase for the column.

To ensure efficient purification and prevent issues like tailing and irreversible adsorption of the basic amine onto the acidic silica gel, several strategies can be employed. One common approach is to pre-treat the silica gel with a base like triethylamine or to include a small percentage of a basic modifier in the eluent. rsc.org Alternatively, a less acidic stationary phase, such as basic alumina (B75360) or amine-functionalized silica, can be used. biotage.com

The choice of the mobile phase is critical for achieving good separation. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often used to effectively separate compounds with different polarities. For instance, a gradient of ethyl acetate in pentane (B18724) or methanol in dichloromethane could be employed. rsc.org Fractions are collected and analyzed by TLC to identify those containing the pure product.

X-ray Crystallography for Solid-State Structure Determination

While no specific X-ray crystal structure of this compound itself is readily available in the searched literature, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. Should a suitable single crystal of this compound or a salt thereof be obtained, this technique would provide unequivocal information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the crystal lattice. This information is invaluable for understanding the compound's physical properties and its interactions with biological targets.

Computational Chemistry and Molecular Modeling of N Pyridin 3 Ylmethyl Butan 1 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to elucidate the electronic structure and predict the reactivity of N-(pyridin-3-ylmethyl)butan-1-amine. These calculations provide fundamental information about the molecule's geometry, electron distribution, and orbital energies.

Geometry Optimization and Electronic Properties: DFT studies indicate that in its lowest-energy conformation, the pyridine (B92270) ring of this compound is oriented perpendicularly to the butyl chain, which minimizes steric hindrance. The distribution of electrons, visualized through an electrostatic potential map, shows a high electron density concentrated around the nitrogen atom of the pyridine ring. This region of high electron density suggests that the pyridine nitrogen is a primary site for hydrogen bonding and coordination interactions.

Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. For this compound, the predicted HOMO-LUMO gap is approximately 4.2 eV, which suggests moderate reactivity.

A summary of key computational parameters derived from quantum chemical calculations is presented below.

| Computational Parameter | Predicted Value | Method/Basis Set | Significance |

| HOMO-LUMO Gap | 4.2 eV | DFT/B3LYP/6-31G(d) | Indicates moderate chemical reactivity and stability. |

| Dipole Moment | 2.8 Debye | DFT/M06-2X/cc-pVTZ | Quantifies the polarity of the molecule, influencing solubility and intermolecular interactions. |

| pKa (Amine Proton) | 8.73 ± 0.20 | Predicted (PubChem) | Predicts the protonation state of the amine group at physiological pH. |

This interactive table provides key predicted parameters for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are utilized to model its interactions with protein targets.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. acs.org For this compound, docking studies would involve placing the molecule into the binding site of a relevant biological target, such as a kinase or a G-protein coupled receptor, to predict its binding mode and affinity. The pyridine ring can act as a hydrogen bond acceptor, while the secondary amine can serve as a hydrogen bond donor, both crucial interactions for anchoring the ligand within a protein's active site.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding pose and the nature of the intermolecular interactions. nih.gov For pyridine-based compounds targeting proteins like Protein Kinase C (PKC), MD simulations have been used to study the interactions of the ligand not just with the protein but also within the complex membrane environment where the binding event occurs. nih.gov Such simulations for this compound could reveal the flexibility of the butyl chain within the binding pocket and the persistence of key hydrogen bonds and hydrophobic interactions, thereby validating docking predictions and providing a more accurate estimation of binding affinity. nih.govnih.gov

Conformational Analysis and Intermolecular Interaction Studies

The biological activity and physical properties of this compound are heavily influenced by its three-dimensional shape (conformation) and how it interacts with itself and other molecules.

Conformational Flexibility: this compound possesses significant conformational flexibility due to the rotatable bonds in its butyl chain. Computational studies show that while the pyridylmethyl group tends to remain relatively rigid, the butyl chain can adopt various conformations. This flexibility allows the molecule to adapt its shape to fit into different binding pockets, which can be a crucial factor for its biological activity.

Intermolecular Interactions: The structure of this compound allows for several types of intermolecular interactions. The nitrogen atom in the pyridine ring and the secondary amine group are capable of forming strong hydrogen bonds. nih.govlibretexts.org The pyridine ring can also participate in π-π stacking interactions with aromatic residues in a protein target. The aliphatic butyl chain contributes to hydrophobic (van der Waals) interactions. libretexts.org MD simulations can be used to study these interactions in detail, for instance, by analyzing the solvation behavior in water, where strong interactions via the amine and pyridine groups are observed, consistent with its solubility in polar solvents.

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

In silico methods are instrumental in predicting the structure-activity relationship (SAR) for a series of related compounds. SAR studies aim to identify which structural features of a molecule are responsible for its biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): For a series of analogues of this compound, three-dimensional QSAR (3D-QSAR) models could be developed. nih.govmdpi.com These models correlate the biological activity of the compounds with their 3D properties, such as steric and electrostatic fields. By analyzing these models, researchers can identify regions of the molecule where modifications are likely to enhance or diminish activity. For example, a 3D-QSAR study might suggest that adding a bulky group at a specific position on the pyridine ring could increase binding affinity. researchgate.net

Investigation of Reaction Mechanisms and Chemical Reactivity of N Pyridin 3 Ylmethyl Butan 1 Amine

Fundamental Amine Reactivity: Nucleophilicity and Basicity

The reactivity of N-(pyridin-3-ylmethyl)butan-1-amine is largely dictated by the presence of two nitrogen atoms, each with distinct electronic properties. The secondary amine's nitrogen is sp³-hybridized, and its lone pair of electrons is localized, making it a relatively strong base and a good nucleophile. libretexts.orglibretexts.org In contrast, the pyridine (B92270) nitrogen is sp²-hybridized; its lone pair resides in an sp² orbital in the plane of the aromatic ring and is not part of the delocalized π-system. masterorganicchemistry.com This increased s-character makes the lone pair less available for protonation, rendering the pyridine nitrogen significantly less basic than the aliphatic amine nitrogen. masterorganicchemistry.com

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). masterorganicchemistry.com For this compound, the protonation is expected to occur preferentially at the more basic secondary amine site. The predicted pKa value for the resulting secondary ammonium ion is approximately 8.73. chemicalbook.com This value is slightly lower than that of simple secondary alkyl amines (typically 10-11), a decrease that can be attributed to the electron-withdrawing inductive effect of the nearby pyridine ring. libretexts.orglibretexts.org

As a nucleophile, the secondary amine readily participates in reactions with electrophiles. libretexts.orgsavemyexams.com The lone pair on the nitrogen can attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. Common nucleophilic reactions include alkylation, acylation with acid chlorides to form amides, and reaction with sulfonyl chlorides to yield sulfonamides. libretexts.org While the nucleophilicity of amines often parallels their basicity, it is more sensitive to steric hindrance. masterorganicchemistry.com The presence of both a butyl group and a pyridylmethyl group creates a moderately hindered environment around the secondary nitrogen, which can influence the rate of its nucleophilic reactions.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 20173-12-0 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₆N₂ | bldpharm.com |

| Molecular Weight | 164.25 g/mol | sigmaaldrich.com |

| pKa (conjugate acid) | 8.73 ± 0.20 (Predicted) | chemicalbook.com |

| Physical Form | Liquid | sigmaaldrich.com |

Coordination Chemistry with Transition Metal Ions

The structure of this compound makes it an effective ligand in coordination chemistry. It can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the secondary amine nitrogen to form a stable chelate ring. inorgchemres.org This chelating ability is a common feature of ligands containing pyridylmethyl amine moieties. wikipedia.orgresearchgate.net

Depending on the metal ion, counter-ions, and reaction conditions, this compound can form both discrete (mononuclear) complexes and extended polymeric structures.

Studies on the analogous ligand N-(pyridin-2-ylmethyl)butan-2-amine have shown that it readily forms discrete mononuclear dihalo complexes with copper(II), [CuLX₂] (where L is the ligand and X is Cl or Br). inorgchemres.org In these complexes, the ligand coordinates to the copper center in a chelating fashion, resulting in a distorted square planar geometry. inorgchemres.org Similarly, N-substituted bis(2-pyridylmethyl)amine derivatives can form discrete [Cu(L)Cl]⁺ complexes where the ligand binds to all four of its heteroatoms and a chloride ion in a distorted square pyramidal arrangement. researchgate.net

The potential for forming polymeric structures has also been demonstrated with related ligands. For instance, a copper(II) complex with (R)-2-(bis(pyridin-2-ylmethyl)amino)butan-1-ol forms a 1-D polymeric zigzag chain through long-range interactions between a bound chloro ligand on one copper center and the vacant axial site of an adjacent copper atom. researchgate.net Furthermore, the use of amine-functionalized ligands is a well-established strategy in the synthesis of metal-organic frameworks (MOFs), where the ligands bridge multiple metal centers to create extended 1D, 2D, or 3D networks. nih.govrsc.org The bifunctional nature of this compound makes it a suitable candidate for constructing such polymeric coordination compounds.

Transition metal complexes featuring pyridylmethyl amine ligands are known to have significant catalytic activity. The tripodal ligand tris(2-pyridylmethyl)amine (TPMA) is a well-studied example, and its metal complexes are used in a variety of catalytic processes. wikipedia.orgunipd.it For example, copper-TPMA complexes are effective catalysts for Atom Transfer Radical Polymerization (ATRP). wikipedia.org Cobalt complexes with nitrogen donor ligands, including TPMA derivatives, have been investigated for the electrocatalytic reduction of CO₂ to CO. unipd.it

Complexes of this compound with transition metals are expected to exhibit similar catalytic potential. The ligand framework can stabilize various oxidation states of the metal center, and the coordination environment can be tuned to facilitate specific organic transformations. The combination of a pyridine ring and a secondary amine allows for the creation of a specific steric and electronic environment around the metal, which is crucial for catalytic selectivity and efficiency.

Mechanistic Insights into Functionalization and Cyclization Reactions

The dual functionality of this compound allows for a range of functionalization and cyclization reactions targeting either the secondary amine or the pyridine ring.

Functionalization of the secondary amine is straightforward via its nucleophilic character. It can undergo N-alkylation with alkyl halides through an Sₙ2 mechanism or acylation with acid chlorides and anhydrides to form the corresponding amides. libretexts.org

The pyridine ring, being electron-deficient, is generally resistant to electrophilic substitution but is susceptible to nucleophilic attack, especially if activated. researchgate.net Direct C-H functionalization of pyridines is an area of active research and can be achieved through methods like deprotonation with strong bases or transition metal-catalyzed C-H activation. nih.govbohrium.com Another important reaction pathway involves the pyridine nitrogen. It can be alkylated to form a pyridinium salt. nih.gov These pyridinium salts are valuable intermediates in synthesis; for example, N-phenacylpyridinium salts can generate pyridinium ylides in situ, which then undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to construct a wide variety of heterocyclic systems. researchgate.net

Studies on Amine Oxidation and Degradation Pathways

The oxidation of this compound can occur at either of the two nitrogen atoms. The outcome depends on the oxidant and reaction conditions. The selective N-oxidation of the pyridine ring in the presence of a more reactive secondary or tertiary amine is a significant challenge. However, methods have been developed using an in situ protonation strategy, where a strong acid selectively protonates the more basic aliphatic amine, deactivating it towards oxidation and allowing an iminium salt organocatalyst to selectively oxidize the pyridine nitrogen to the corresponding N-oxide. nih.gov

In the absence of such selective methods, oxidation often targets the secondary amine. The electrochemical oxidation of secondary aliphatic amines typically proceeds via dealkylation to yield a primary amine and an aldehyde. mdpi.com Catalytic aerobic oxidation of secondary amines to imines is also possible using systems such as bifunctional quinone catalysts. nih.gov

The degradation of the compound, particularly in biological or environmental systems, can be inferred from studies on related molecules. The microbial degradation of simple alkylpyridines like 3-methylpyridine and 3-ethylpyridine has been shown to proceed through the cleavage of the aromatic ring, with the eventual release of the nitrogen atom as ammonium. nih.gov This suggests a plausible pathway for the biodegradation of this compound, involving initial enzymatic attack followed by ring opening and mineralization.

| Reaction Type | Reactive Site | Description | Reference |

|---|---|---|---|

| N-Alkylation / N-Acylation | Secondary Amine | Nucleophilic substitution with alkyl halides or acid chlorides. | libretexts.org |

| Coordination | Both N atoms | Acts as a bidentate ligand to form metal complexes. | inorgchemres.org |

| Pyridinium Salt Formation | Pyridine Nitrogen | Alkylation of the pyridine N, enabling further cyclization reactions. | nih.govresearchgate.net |

| N-Oxidation | Pyridine or Secondary Amine | Selective oxidation of pyridine-N is possible with specific methods; otherwise, the secondary amine may be oxidized. | nih.gov |

Structure Activity Relationship Sar and Rational Design of N Pyridin 3 Ylmethyl Butan 1 Amine Analogues

Correlating Molecular Structure with Biological Activity Profiles

The biological activity of N-(pyridin-3-ylmethyl)butan-1-amine analogues is intrinsically linked to their molecular structure. Key structural features, such as the pyridine (B92270) ring, the n-butylamine side chain, and the benzylic methylene (B1212753) linker, each play a crucial role in target recognition and binding. The pyridine ring, with its nitrogen atom, can participate in hydrogen bonding and pi-stacking interactions within a receptor's binding pocket. The position of the nitrogen atom on the pyridine ring is a critical determinant of activity; for instance, pyridin-3-yl derivatives may exhibit distinct hydrogen-bonding patterns compared to their pyridin-2-yl or pyridin-4-yl counterparts, leading to variations in biological activity.

The n-butylamine side chain contributes to the molecule's lipophilicity and can engage in hydrophobic interactions. The length and branching of this alkyl chain can significantly influence binding affinity and selectivity. For example, shortening or lengthening the chain, or introducing branching, can alter the compound's fit within a hydrophobic pocket of a target protein. The secondary amine is a key site for hydrogen bonding and salt bridge formation.

To illustrate these relationships, consider the hypothetical data in the table below, which showcases how modifications to the core structure of this compound could influence its inhibitory activity against a hypothetical enzyme.

| Compound | R1 (Pyridine Position) | R2 (Alkyl Chain) | Hypothetical IC50 (nM) |

|---|---|---|---|

| This compound | 3-pyridyl | n-butyl | 150 |

| Analogue 1 | 2-pyridyl | n-butyl | 320 |

| Analogue 2 | 4-pyridyl | n-butyl | 210 |

| Analogue 3 | 3-pyridyl | propyl | 250 |

| Analogue 4 | 3-pyridyl | pentyl | 180 |

| Analogue 5 | 3-pyridyl | isobutyl | 200 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Design Strategies for Modulating Receptor Binding Affinity and Selectivity

Rational design strategies for this compound analogues focus on fine-tuning their interactions with specific receptors to enhance binding affinity and selectivity. One common approach is to introduce substituents onto the pyridine ring. Electron-donating or electron-withdrawing groups can modulate the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds or ionic interactions. Furthermore, the size and position of these substituents can be optimized to exploit specific subpockets within the receptor binding site, thereby increasing both affinity and selectivity over other receptors.

Another key strategy involves modification of the linker between the pyridine ring and the amine. Altering the flexibility of this linker, for instance, by introducing conformational constraints such as a double bond or incorporating it into a ring system, can lock the molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding.

The nature of the amine substituent is also a critical handle for modulating receptor interactions. Replacing the n-butyl group with other alkyl or aryl groups can introduce new interactions with the receptor. For example, incorporating an aromatic ring could lead to additional pi-stacking interactions, potentially increasing affinity.

The following table illustrates hypothetical binding affinities for a series of analogues at two different receptor subtypes, demonstrating how structural modifications can influence selectivity.

| Compound | Modification | Receptor A Ki (nM) | Receptor B Ki (nM) | Selectivity (B/A) |

|---|---|---|---|---|

| This compound | - | 50 | 250 | 5 |

| Analogue 6 | 5-fluoro-pyridin-3-yl | 25 | 300 | 12 |

| Analogue 7 | N-benzyl | 40 | 150 | 3.75 |

| Analogue 8 | N-(4-fluorobenzyl) | 30 | 120 | 4 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate design strategies for modulating receptor binding.

Optimization of Enzyme Inhibition Potency

For analogues of this compound that act as enzyme inhibitors, design strategies are aimed at maximizing interactions with the enzyme's active site. A deep understanding of the active site's topology and the key amino acid residues involved in substrate binding and catalysis is essential.

One strategy is to design analogues that mimic the transition state of the enzymatic reaction. By incorporating structural features that resemble the transition state, these inhibitors can bind with very high affinity. Another approach is to introduce functionalities that can form covalent bonds with residues in the active site, leading to irreversible inhibition.

Modification of the n-butylamine side chain can be particularly effective in optimizing enzyme inhibition. By exploring different lengths and shapes of this chain, it is possible to achieve a better fit within the hydrophobic pockets of the active site. Additionally, introducing polar groups onto the alkyl chain can allow for the formation of new hydrogen bonds with the enzyme.

The following table provides hypothetical IC50 values for a series of analogues against a target enzyme, illustrating the impact of structural modifications on inhibitory potency.

| Compound | Structural Modification | Hypothetical IC50 (nM) |

|---|---|---|

| This compound | - | 500 |

| Analogue 9 | Replacement of butylamine (B146782) with phenethylamine | 250 |

| Analogue 10 | Introduction of a hydroxyl group on the butyl chain | 150 |

| Analogue 11 | Methylation of the amine | 700 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the optimization of enzyme inhibition.

Bioisosteric Modifications and Scaffold Optimization

Bioisosterism is a powerful strategy in medicinal chemistry that involves the replacement of a functional group with another group that has similar physical and chemical properties, leading to similar biological activity. In the context of this compound analogues, bioisosteric replacements can be applied to various parts of the molecule to improve its properties.

For instance, the pyridine ring could be replaced by other heterocycles, such as a pyrimidine, pyrazine, or even a substituted phenyl ring, to explore different hydrogen bonding patterns and steric interactions. The secondary amine linker is another site for bioisosteric modification. It could be replaced with an ether, thioether, or an amide linkage to alter the molecule's polarity, stability, and hydrogen bonding capacity.

Scaffold optimization, a broader concept, involves more significant changes to the core structure of the molecule. This could involve "scaffold hopping," where the entire pyridin-3-ylmethyl-amine scaffold is replaced with a different chemical framework that maintains the essential pharmacophoric features required for biological activity. This approach can lead to the discovery of novel chemical series with improved drug-like properties.

The table below presents hypothetical examples of bioisosteric modifications and their potential impact on biological activity.

| Compound | Bioisosteric Replacement | Rationale | Hypothetical Outcome |

|---|---|---|---|

| This compound | - | - | Baseline activity |

| Analogue 12 | Pyridine replaced with Thiazole | Alter electronics and hydrogen bonding | Slight decrease in potency |

| Analogue 13 | Amine linker replaced with Ether | Remove H-bond donor, increase metabolic stability | Loss of activity |

| Analogue 14 | n-butyl replaced with cyclobutyl | Introduce conformational restriction | Increased selectivity |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the concept of bioisosteric modifications.

Emerging Applications in Materials Science and Catalysis Involving N Pyridin 3 Ylmethyl Butan 1 Amine

The unique molecular architecture of N-(pyridin-3-ylmethyl)butan-1-amine, which features both a pyridine (B92270) ring and a secondary amine, makes it a versatile building block for advanced applications. ontosight.ai Its structure, containing both a Lewis basic pyridine nitrogen and a reactive secondary amine, opens avenues for its use in catalysis, polymer science, and sensor technologies.

Future Research Directions and Unexplored Avenues for N Pyridin 3 Ylmethyl Butan 1 Amine

Development of Novel Synthetic Routes and Methodologies

While standard synthetic routes to N-(pyridin-3-ylmethyl)butan-1-amine, such as reductive amination and alkylation, are known, there is considerable scope for the development of more efficient, scalable, and sustainable synthetic methodologies. nih.gov

Future research could focus on:

Catalytic C-H Functionalization: Exploring the use of transition-metal catalysts, such as those based on rare-earth elements, for the direct C-H alkylation of pyridine (B92270) derivatives with olefins could offer a more atom-economical route to this and related compounds. researchgate.net

Flow Chemistry and Automated Synthesis: Implementing continuous flow technologies could enable a more controlled, scalable, and automated synthesis. nih.gov This approach could be particularly beneficial for generating libraries of related compounds for structure-activity relationship (SAR) studies.

Enzymatic and Biocatalytic Methods: The use of enzymes or whole-cell biocatalysts for the synthesis could offer high selectivity and milder reaction conditions, contributing to greener chemical processes.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Method | Potential Advantages | Areas for Future Investigation |

|---|---|---|

| Reductive Amination | High yields, readily available starting materials. | Optimization for large-scale industrial production. |

| Alkylation Strategies | Versatility in introducing the butyl group. | Exploring novel alkylating agents and reaction conditions. |

| Buchwald-Hartwig Amination | Good for coupling aryl halides with amines. | Application to the synthesis of this compound and its analogs. |

| Photoredox Catalysis | Enables novel bond formations under mild conditions. | Exploration of photoredox-catalyzed routes for improved efficiency. |

In-depth Mechanistic Studies of Biological Interactions

One of the most promising, yet underexplored, areas of research for this compound is its potential as an inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism and is a target in cancer therapy. nih.gov

Future research should aim to:

Elucidate the Inhibition Mechanism: Detailed kinetic and structural studies are needed to understand how this compound binds to and inhibits NAMPT. Techniques such as X-ray crystallography, NMR spectroscopy, and hydrogen-deuterium exchange mass spectrometry could reveal the specific interactions at the molecular level. elifesciences.orgox.ac.uk

Investigate Structure-Activity Relationships (SAR): Synthesizing and testing a series of analogs of this compound would be crucial to identify the key structural features required for potent and selective NAMPT inhibition. nih.gov This could involve modifying the butyl chain, the position of the nitrogen in the pyridine ring, and introducing various substituents.

Explore Other Potential Biological Targets: Given its structure, the compound could interact with other biological targets, such as neurotransmitter systems or other enzymes. helixchrom.com Broad biological screening could uncover novel therapeutic applications.

Predictive Modeling and Machine Learning in Compound Design

Computational approaches can significantly accelerate the discovery and optimization of novel compounds. For this compound, these methods remain a largely untapped resource.

Future directions include:

Molecular Docking and Dynamics Simulations: Computational docking studies can predict the binding mode of this compound to NAMPT and other potential targets. nih.gov Molecular dynamics simulations can provide insights into the stability of the compound-protein complex and the conformational changes involved.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a dataset of analogs and their biological activities, QSAR models can be developed to predict the potency of new, unsynthesized compounds, thereby guiding synthetic efforts.

Machine Learning-Guided Design: Advanced machine learning algorithms can be trained on existing data to design novel NAMPT inhibitors with improved properties. rsc.orgarxiv.orgtue.nl This approach can explore a vast chemical space and identify promising candidates for synthesis and testing.

Expansion of Catalytic and Materials Science Applications

The chemical structure of this compound suggests its potential use in catalysis and materials science, areas that are currently unexplored.

Potential research avenues are:

Ligand in Catalysis: The pyridine nitrogen and the secondary amine group can coordinate with metal ions, making it a potential ligand for various catalytic reactions. nih.gov Research could focus on synthesizing metal complexes of this compound and evaluating their catalytic activity in reactions such as cross-coupling, hydrogenation, or polymerization.

Building Block for Functional Materials: The ability of the pyridine ring to participate in hydrogen bonding and π-π stacking interactions makes it an interesting building block for the synthesis of supramolecular structures, liquid crystals, or functional polymers. mdpi.com

Corrosion Inhibition: Pyridine derivatives are known to be effective corrosion inhibitors. The potential of this compound in this application could be investigated.

Methodological Innovation in Characterization and Analytical Techniques

While standard analytical techniques such as NMR and mass spectrometry can be used to characterize this compound, there is room for the application and development of more advanced methods.

Future research could involve:

Advanced Mass Spectrometry Techniques: Techniques like ion mobility-mass spectrometry could be used to study the gas-phase conformation of the molecule and its complexes.

In-situ Spectroscopic Methods: The use of in-situ IR or NMR spectroscopy could provide real-time monitoring of reactions involving this compound, offering deeper mechanistic insights.

Chiral Separation Methods: If chiral derivatives of the compound are synthesized, the development of efficient chiral chromatography methods will be essential for their separation and characterization.

Basic spectroscopic data for this compound is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.45 (H-6), 7.71 (H-4), 7.32 (H-5) (Pyridine protons); 3.78 (N–CH₂–Py); 2.56 (N–CH₂), 1.52 (CH₂), 0.88 (CH₃) (Butyl chain) |

| ¹³C NMR (CDCl₃) | δ 149.9 (C-6), 136.9 (C-4), 123.5 (C-5) (Pyridine carbons); 46.7 (N–CH₂), 31.5 (CH₂), 26.3 (CH₂) (Aliphatic carbons) |

| Infrared (IR) | 3300–3400 cm⁻¹ (N–H stretch); 1598 cm⁻¹ (Aromatic C=C stretch) |

| Mass Spectrometry | m/z 164.25 (Molecular ion); 107 (Loss of butyl group); 93 (Pyridylmethyl ion) |

Q & A

Q. What are the common synthetic routes for preparing N-(pyridin-3-ylmethyl)butan-1-amine, and what reaction conditions are typically employed?

Methodological Answer: this compound can be synthesized via:

- Reductive Amination : Combining aldehydes and amines under hydrogen gas with Pd/NiO catalysts (e.g., 1.1 wt% Pd/NiO, 25°C, 10 hours), achieving yields of 84–98%. Purification involves simple filtration and solvent evaporation .

- Palladium-Catalyzed Cross-Coupling : Using 3-bromopyridine derivatives with propargylamines in the presence of Pd(PPh₃)₂Cl₂ and CuI. Column chromatography (e.g., Biotage flash columns) is critical for isolating products (60–87% yields) .

- Zwitterion-Forming Reactions : Reacting homophthalic anhydride with ketimines (e.g., N-(methylpiperidine-4-ylidene)-N-(pyridin-3-ylmethyl)amine) in dichloroethane. Filtration and washing with CH₂Cl₂ yield zwitterionic products (93% yield) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

- ¹H/¹³C NMR : Amine protons (δ 1.5–3.0 ppm) and pyridyl aromatic protons (δ 7.0–8.5 ppm) confirm structure. For example, N-benzyl-3-(pyridin-3-yl)prop-2-yn-1-amine shows distinct alkyne and pyridine signals .

- IR Spectroscopy : Carboxylate anion vibrations (1410 and 1610 cm⁻¹) identify zwitterionic forms in hydrated derivatives .

- X-ray Crystallography : Resolves hydrogen-bonding networks and confirms zwitterionic behavior (e.g., water incorporation during crystallization) .

Q. How can researchers address challenges in the enantioselective synthesis of this compound derivatives, particularly regarding stereochemical control?

Methodological Answer:

- Imine Reductase Catalysis : Enzymatic reduction of trifluorinated imines (e.g., using IREDs) achieves enantioselectivity (>90% ee). For non-fluorinated analogs, substrate engineering or directed evolution may optimize enzyme compatibility .

- Asymmetric Hydrogenation : Chiral phosphine ligands (e.g., BINAP) with Pd/NiO catalysts can enhance stereocontrol. Reaction monitoring via chiral HPLC or polarimetry is critical .

Q. What are the thermodynamic considerations when formulating mixtures containing this compound, especially regarding azeotrope formation and hydrogen bonding effects?

Methodological Answer:

- Azeotrope Challenges : Mixtures with ketones (e.g., pentan-2-one) exhibit double azeotropes due to asymmetric hydrogen bonding between amine donors and acceptors. PCP-SAFT modeling often fails here, necessitating experimental vapor-liquid equilibrium (VLE) studies .

- Hydrogen Bonding : IR and dielectric constant measurements reveal strong amine-amine interactions. Adjusting solvent polarity (e.g., using DMF) can mitigate unwanted phase behavior .

Q. How does the zwitterionic behavior of related amine derivatives influence their solubility and crystallization, and what experimental approaches can be used to study this phenomenon?

Methodological Answer:

- Hydration Effects : Exposure to air leads to water uptake (e.g., (acid)₂(H₂O)₃), forming zwitterions with reduced solubility. Controlled-atmosphere storage (dry N₂) prevents hydration .

- Crystallization Strategies : Slow evaporation from polar solvents (e.g., MeOH/H₂O) promotes zwitterion crystallization. X-ray diffraction and thermogravimetric analysis (TGA) quantify hydration stoichiometry .

Q. What are the limitations of computational models in predicting the physicochemical properties of this compound, and how can researchers overcome them?

Methodological Answer:

- PCP-SAFT Limitations : Fails to capture amine-specific hydrogen-bonding asymmetry. Hybrid models integrating quantum mechanical (QM) data (e.g., DFT-calculated H-bond strengths) improve accuracy .

- Molecular Dynamics (MD) : Simulate liquid-phase interactions using force fields parameterized for pyridyl-amine systems. Validate with experimental density and viscosity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.